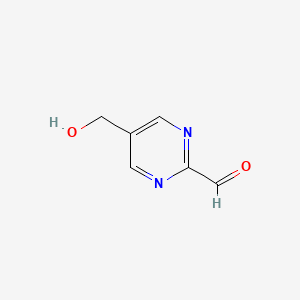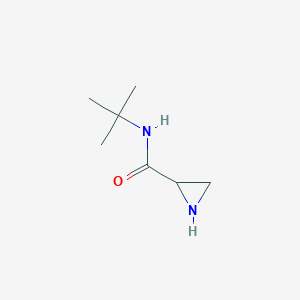![molecular formula C7H7N3O B11922384 Pyrazolo[1,5-a]pyrimidin-5-ylmethanol](/img/structure/B11922384.png)
Pyrazolo[1,5-a]pyrimidin-5-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyrimidin-5-ylmethanol is a compound that belongs to the family of N-heterocyclic compounds. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural properties.
Preparation Methods
The synthesis of Pyrazolo[1,5-a]pyrimidin-5-ylmethanol involves several synthetic routes. One common method includes the reaction of aminopyrazoles with alkynes under specific conditions. For instance, aminopyrazoles can be reacted with symmetric and non-symmetric alkynes in the presence of potassium hydrogen sulfate (KHSO4) in aqueous ethanol to yield pyrazolo[1,5-a]pyrimidines . Another method involves the use of β-enaminone derivatives under microwave irradiation, resulting in high yields of the desired product . Industrial production methods often employ these efficient synthetic routes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidin-5-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidin-5-ylmethanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a fluorescent probe for studying intracellular processes due to its tunable photophysical properties . In medicine, it has shown potential as an antitumor agent and enzymatic inhibitor, making it a promising candidate for drug development . Additionally, its unique structural properties make it useful in material science for the development of new materials with specific photophysical characteristics .
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-a]pyrimidin-5-ylmethanol involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, thereby interfering with their normal function. This inhibition can lead to the disruption of cellular processes, making it effective as an antitumor agent . The compound’s photophysical properties also allow it to interact with light, making it useful as a fluorescent probe in biological studies .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidin-5-ylmethanol can be compared with other similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar heterocyclic structure but differ in their specific functional groups and applications. For instance, pyrazolo[3,4-d]pyrimidine derivatives are known for their CDK2 inhibitory activity, making them potential anticancer agents . In contrast, this compound is unique in its combination of photophysical properties and enzymatic inhibitory activity, making it versatile for both medicinal and material science applications .
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyrimidin-5-ylmethanol |
InChI |
InChI=1S/C7H7N3O/c11-5-6-2-4-10-7(9-6)1-3-8-10/h1-4,11H,5H2 |
InChI Key |
YINWUOIFJGSANG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=N2)N=C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-6-azaspiro[2.5]octan-1-amine](/img/structure/B11922306.png)
![5,7A-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11922307.png)



![[3-(Aziridin-1-yl)phenyl]methanol](/img/structure/B11922323.png)



![[(4-Methylphenyl)methyl]boronic acid](/img/structure/B11922352.png)
![(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B11922356.png)
![7-Methyl-3H-pyrazolo[3,4-c]pyridine](/img/structure/B11922387.png)
![2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11922392.png)

